molecular formula C16H18N2O3 B1384994 N-(5-Amino-2-methoxyphenyl)-3-ethoxybenzamide CAS No. 1020055-95-1

N-(5-Amino-2-methoxyphenyl)-3-ethoxybenzamide

Cat. No.: B1384994
CAS No.: 1020055-95-1
M. Wt: 286.33 g/mol
InChI Key: UAOMOVNVRSMGOR-UHFFFAOYSA-N
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Description

N-(5-Amino-2-methoxyphenyl)-3-ethoxybenzamide (CAS 1020055-95-1) is a high-purity benzamide derivative supplied for research and development purposes. This compound, with the molecular formula C16H18N2O3 and a molecular weight of 286.33 g/mol , serves as a valuable chemical intermediate in various scientific investigations. Its molecular structure, featuring both amino and ethoxy substituents, makes it a compound of interest in several research areas. Benzamide analogs are frequently explored in medicinal chemistry and drug discovery research for their potential biological activities and as key scaffolds for the development of novel therapeutic agents . The presence of the ethoxy group is a structural feature of interest in computational chemistry and materials science, where such compounds are studied using Density Functional Theory (DFT) to understand their electronic properties, including frontier molecular orbital energies (HOMO-LUMO) which reveal chemical reactivity and charge transfer behavior . Researchers utilize this compound strictly within laboratory settings. For Research Use Only. This product is not intended for diagnostic, therapeutic, or any human or veterinary use. Proper safety procedures, including the use of personal protective equipment, should always be followed when handling this chemical. Refer to the Safety Data Sheet for comprehensive hazard and handling information.

Properties

IUPAC Name

N-(5-amino-2-methoxyphenyl)-3-ethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-3-21-13-6-4-5-11(9-13)16(19)18-14-10-12(17)7-8-15(14)20-2/h4-10H,3,17H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAOMOVNVRSMGOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-Ethoxybenzoyl Chloride

The starting point involves synthesizing 3-ethoxybenzoyl chloride, a crucial acylating agent, via chlorination of 3-ethoxybenzoic acid.

Step Reagents & Conditions Purpose Reference/Notes
1 3-Ethoxybenzoic acid + thionyl chloride (SOCl₂), reflux Conversion to acid chloride Standard method for acyl chloride synthesis; high yield and purity

Synthesis of 5-Amino-2-methoxyphenyl Derivatives

The amino-methoxyphenyl component can be synthesized via nitration, reduction, and methylation steps:

Step Reagents & Conditions Purpose Notes
1 Nitration of phenol derivatives Introduction of nitro group Followed by reduction to amino group
2 Catalytic hydrogenation or metal reduction Conversion of nitro to amino Commonly using Pd/C or Fe/HCl
3 Methylation with methyl iodide or dimethyl sulfate Introduction of methoxy group Ensures regioselectivity at the 2-position

Amide Bond Formation

The core amide linkage is formed via coupling of the amino-phenyl derivative with the prepared benzoyl chloride or acid:

Direct Acylation

  • Method: Reacting 5-amino-2-methoxyphenyl with 3-ethoxybenzoyl chloride in the presence of a base such as pyridine or triethylamine.
  • Reaction Conditions: Typically carried out in anhydrous solvents like dichloromethane at 0–25°C.
  • Outcome: Formation of the benzamide linkage with high efficiency.

Using Coupling Reagents

Alternatively, coupling reagents such as EDCI or HATU can facilitate amide formation from carboxylic acids, offering milder conditions and higher selectivity.

Reagent Purpose Reference/Notes
EDCI Carbodiimide coupling Widely used in peptide synthesis
HATU Activates carboxylic acids Superior yields and fewer side reactions

Aromatic Substitutions and Functionalization

Methoxy and Ethoxy Group Introduction

  • Method: Nucleophilic aromatic substitution or O-alkylation using methyl or ethyl halides.
  • Conditions: Reactions often occur under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF or acetone.
  • Selectivity: Regioselective substitution at the desired positions (2- or 3-).

Protecting Group Strategies

  • Protecting groups such as Boc or Fmoc may be employed during multi-step synthesis to prevent undesired reactions at amino groups.

Purification and Characterization

  • Purification: Flash chromatography on silica gel using solvent systems like petroleum ether/ethyl acetate.
  • Characterization: Confirmed via NMR, MS, IR, and elemental analysis.

Data Summary and Comparative Analysis

Method Key Reagents Reaction Type Yield (%) Advantages References
Acid chloride coupling Thionyl chloride, base Nucleophilic acyl substitution 75–90 High yield, straightforward ,
Coupling via EDCI/HATU Carboxylic acid + amine Amide bond formation 70–85 Mild conditions, high selectivity
Aromatic O-alkylation Methyl/ethyl halides + base Nucleophilic substitution 60–80 Regioselective, versatile

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-2-methoxyphenyl)-3-ethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Regeneration of the amino group.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(5-Amino-2-methoxyphenyl)-3-ethoxybenzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe for studying enzyme-substrate interactions.

    Medicine: It has potential as a lead compound for the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-Amino-2-methoxyphenyl)-3-ethoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Analysis

The table below highlights key structural differences among N-(5-Amino-2-methoxyphenyl)-3-ethoxybenzamide and related benzamides:

Compound Name Benzamide Substituent Aniline Substituents Key Structural Features
This compound 3-Ethoxy 5-Amino, 2-Methoxy Ethoxy enhances lipophilicity
N-(5-Amino-2-methoxyphenyl)acetamide (Ac-DAAN) Acetamide 5-Amino, 2-Methoxy Smaller acyl group; lower molecular weight
N-(5-Amino-2-fluorophenyl)-2-phenoxybutanamide 2-Phenoxybutanamide 5-Amino, 2-Fluoro Fluorine increases electronegativity
N-(5-Amino-2-methoxyphenyl)-4-chlorobenzamide 4-Chloro 5-Amino, 2-Methoxy Chloro substituent enhances reactivity
N-(3-Amino-2-methylphenyl)-4-(2-methoxyethoxy)-benzamide 4-(2-Methoxyethoxy) 3-Amino, 2-Methyl Extended alkoxy chain improves solubility

Key Observations :

  • The ethoxy group in the target compound increases lipophilicity compared to smaller substituents like acetamide or halogens .

Comparison with Other Benzamide Syntheses

  • N-(5-Amino-2-methoxyphenyl)acetamide: Synthesized via direct acetylation of the aniline group, requiring fewer steps than the target compound .
  • Pyrimidinone Derivatives: Require multi-step reactions, including hydrazide condensations and palladium-catalyzed couplings, which are more complex than standard benzamide syntheses .

Activity Against Microbial and Enzymatic Targets

Compound Name Biological Activity Key Findings
This compound Not explicitly reported Predicted to exhibit moderate enzyme inhibition due to ethoxy group
N-(5-Amino-2-methoxyphenyl)acetamide (Ac-DAAN) Low inhibitory activity 50% inhibition of methanogens at >25 μM; least toxic in its class
Azo-dimer surrogates High toxicity Methanogenic toxicity similar to DNAN (a nitroaromatic explosive)

Key Observations :

  • Ethoxy vs. Acetamide : The bulkier ethoxy group may improve target binding compared to acetamide, which shows minimal inhibition .
  • Toxicity Trends : Electron-withdrawing groups (e.g., nitro, azo) correlate with higher toxicity, whereas ethoxy and methoxy groups reduce adverse effects .

Physicochemical Properties

Molecular Weight and Solubility

Compound Name Molecular Weight Predicted Solubility (LogP)
This compound ~314.34 g/mol ~2.5 (Moderate lipophilicity)
N-(5-Amino-2-methoxyphenyl)acetamide ~194.23 g/mol ~1.2 (Higher solubility)
N-(5-Amino-2-fluorophenyl)-2-phenoxybutanamide ~332.35 g/mol ~3.1 (Low solubility)

Key Observations :

  • The ethoxy group increases LogP compared to acetamide, suggesting better membrane permeability but lower aqueous solubility .

Biological Activity

N-(5-Amino-2-methoxyphenyl)-3-ethoxybenzamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a benzamide structure with an amino group and an ethoxy substituent, which are critical for its interaction with biological targets. The structural formula can be represented as follows:

N 5 Amino 2 methoxyphenyl 3 ethoxybenzamide\text{N 5 Amino 2 methoxyphenyl 3 ethoxybenzamide}

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

  • Enzyme Inhibition : The compound may bind to the active sites of particular enzymes, inhibiting their activity. This inhibition can affect various metabolic pathways and cellular signaling processes.
  • Receptor Modulation : It can also interact with receptors, altering their signaling pathways, leading to therapeutic effects such as anti-inflammatory or anticancer activities.

Biological Activities

Research has shown that this compound exhibits several biological activities:

  • Anticancer Activity : The compound has been explored for its potential in cancer treatment, particularly in inhibiting tumor growth through its action on specific cancer-related enzymes.
  • Anti-inflammatory Effects : Studies suggest that it may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
  • Antimicrobial Properties : There is ongoing research into its antimicrobial effects, indicating a broader spectrum of biological activity.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInhibition of tumor growth via enzyme inhibition,
Anti-inflammatoryModulation of inflammatory pathways,
AntimicrobialPotential effects against various microbial strains

Case Study: Anticancer Mechanism

In a study evaluating the anticancer properties of this compound, researchers found that the compound significantly inhibited cell proliferation in various cancer cell lines. The mechanism involved the downregulation of key signaling pathways associated with tumor growth. For instance, it was noted that the compound exhibited an IC50 value indicating effective inhibition at low concentrations, suggesting high potency against specific cancer types.

Comparative Analysis with Similar Compounds

This compound can be compared with other benzamide derivatives to highlight its unique properties:

Compound NameActivity TypeNotable Findings
N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamineAnticancerEffective against multiple cancer cell lines
N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amineAntimicrobialExhibited broad-spectrum antimicrobial activity

Q & A

Q. What are the established synthetic protocols for N-(5-Amino-2-methoxyphenyl)-3-ethoxybenzamide, and how can reaction parameters be optimized for scalability?

The compound is typically synthesized via a coupling reaction between 5-amino-2-methoxyaniline and 3-ethoxybenzoyl chloride under basic conditions (e.g., using triethylamine or pyridine). Reaction optimization involves controlling temperature (0–25°C), solvent selection (e.g., dichloromethane or THF), and stoichiometric ratios to minimize side products. Post-synthesis purification via recrystallization (ethanol/water mixtures) or column chromatography ensures high purity (>95%) . Scalability requires transitioning from batch to continuous flow systems with automated monitoring to maintain reproducibility .

Q. Which analytical techniques are critical for confirming the structural identity and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms functional groups and regiochemistry, while High-Performance Liquid Chromatography (HPLC) quantifies purity. Mass spectrometry (ESI-TOF) validates the molecular ion peak. Differential Scanning Calorimetry (DSC) assesses crystallinity, and elemental analysis verifies stoichiometric ratios .

Advanced Research Questions

Q. How can crystallographic data refinement challenges (e.g., twinning or disorder) be addressed when using SHELX programs for structural elucidation?

SHELXL employs least-squares refinement to handle twinned data by applying TwinLaw matrices and partitioning occupancy for disordered atoms. For high-resolution datasets, restraints (e.g., SIMU/DELU) mitigate thermal motion artifacts. Comparative validation with PLATON or Olex2 ensures geometric accuracy. For macromolecular interfaces, SHELXPRO integrates density modification tools to resolve ambiguities .

Q. What mechanistic insights explain the regioselective reactivity of this compound in electrophilic aromatic substitution (EAS) reactions?

The methoxy group at the ortho position acts as an electron-donating group, directing EAS to the para position relative to the amino group. Computational studies (DFT calculations) reveal that the amino group’s lone pair enhances resonance stabilization at the reactive site. Substituent effects can be quantified using Hammett σ constants, with the ethoxybenzamide moiety influencing transition-state stabilization .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(5-Amino-2-methoxyphenyl)-3-ethoxybenzamide
Reactant of Route 2
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N-(5-Amino-2-methoxyphenyl)-3-ethoxybenzamide

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